molecular formula C7H13NO2 B8355805 1-Formyl-4-methoxy-2,2-dimethylazetidine

1-Formyl-4-methoxy-2,2-dimethylazetidine

Cat. No. B8355805
M. Wt: 143.18 g/mol
InChI Key: MBLNHXBTNGEHPQ-UHFFFAOYSA-N
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Patent
US04149941

Procedure details

In the same manner as indicated in Example 6 there are electrolyzed 19.3 g of 1-formyl-2,2-dimethylazetidine and 54.7 g of methanol in the presence of 0.27 g of tetramethylammonium tetrafluoroborate as conducting salt. After throughput of 2.5 Faraday per mol of 1-formyl-2,2-dimethoxyazetidine the current is switched off. The calculated mean cell voltage is 32.6 volts. Work-up of the electrolysis solution gives 12.2 g of 1-formyl-4-methoxy-2,2-dimethylazetidine (boiling point 52° C./0.26 mbar; nD25 =1.4496), which corresponds to a product yield of 49.9% and a current efficiency of 39.9%.
Name
1-formyl-2,2-dimethylazetidine
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
1-formyl-2,2-dimethoxyazetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
catalyst
Reaction Step Three
Quantity
54.7 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:6][CH2:5][C:4]1([CH3:8])[CH3:7])=[O:2].[CH:9](N1CCC1(OC)OC)=[O:10]>F[B-](F)(F)F.C[N+](C)(C)C.CO>[CH:1]([N:3]1[CH:6]([O:10][CH3:9])[CH2:5][C:4]1([CH3:8])[CH3:7])=[O:2] |f:2.3|

Inputs

Step One
Name
1-formyl-2,2-dimethylazetidine
Quantity
19.3 g
Type
reactant
Smiles
C(=O)N1C(CC1)(C)C
Step Two
Name
1-formyl-2,2-dimethoxyazetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N1C(CC1)(OC)OC
Step Three
Name
Quantity
0.27 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C
Step Four
Name
Quantity
54.7 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1C(CC1OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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